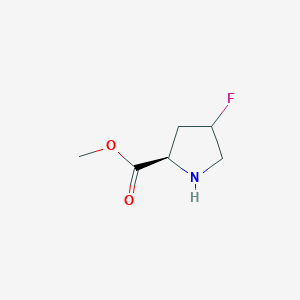
(2R)-Methyl 4-fluoropyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-Methyl 4-fluoropyrrolidine-2-carboxylate, also known as 4-Fluoro Proline Methyl Ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a proline derivative that contains a fluorine atom at the 4-position of the pyrrolidine ring. The presence of this fluorine atom has been shown to enhance the biological activity of the compound, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of (2R)-Methyl 4-fluoropyrrolidine-2-carboxylate is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to interact with the GABAergic and glutamatergic systems, which are involved in the regulation of neuronal activity. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2R)-Methyl 4-fluoropyrrolidine-2-carboxylate are complex and multifaceted. This compound has been shown to have a variety of effects on different biological systems, including the nervous system, immune system, and cardiovascular system. It has been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R)-Methyl 4-fluoropyrrolidine-2-carboxylate in lab experiments is its high potency and selectivity. This compound has been shown to have a strong biological activity at relatively low concentrations, making it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on (2R)-Methyl 4-fluoropyrrolidine-2-carboxylate. One area of focus could be the development of new drugs based on this compound, which could have applications in the treatment of various diseases. Another area of focus could be the elucidation of the mechanism of action of this compound, which could provide insights into the underlying biological processes that it modulates. Additionally, further research could be conducted to explore the potential applications of this compound in other areas, such as agriculture and environmental science.
Conclusion:
In conclusion, (2R)-Methyl 4-fluoropyrrolidine-2-carboxylate is a promising compound that has many potential applications in scientific research. Its high potency and selectivity make it a useful tool for studying various biological processes, and its potential applications in drug discovery and development make it an exciting area of research. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas.
Méthodes De Synthèse
The synthesis of (2R)-Methyl 4-fluoropyrrolidine-2-carboxylate is a multi-step process that involves the use of various reagents and catalysts. One of the most commonly used methods for synthesizing this compound is the Staudinger reaction, which involves the reaction of an azide with a phosphine to form an iminophosphorane intermediate. This intermediate is then reacted with an aldehyde or ketone to form the desired proline derivative.
Applications De Recherche Scientifique
The potential applications of (2R)-Methyl 4-fluoropyrrolidine-2-carboxylate in scientific research are vast. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
157543-42-5 |
|---|---|
Nom du produit |
(2R)-Methyl 4-fluoropyrrolidine-2-carboxylate |
Formule moléculaire |
C6H10FNO2 |
Poids moléculaire |
147.15 g/mol |
Nom IUPAC |
methyl (2R)-4-fluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4?,5-/m1/s1 |
Clé InChI |
PGEIOIOBHIGEMT-BRJRFNKRSA-N |
SMILES isomérique |
COC(=O)[C@H]1CC(CN1)F |
SMILES |
COC(=O)C1CC(CN1)F |
SMILES canonique |
COC(=O)C1CC(CN1)F |
Synonymes |
D-Proline, 4-fluoro-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



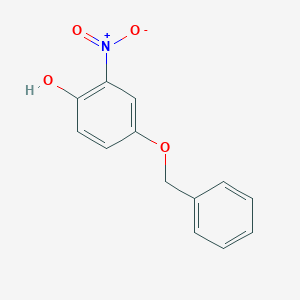

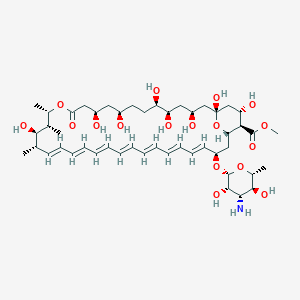
![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)
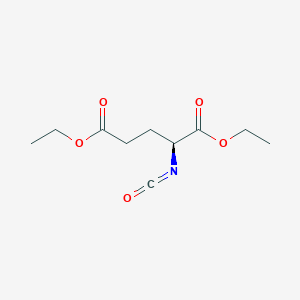
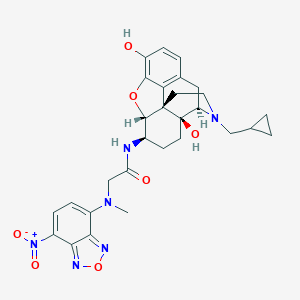
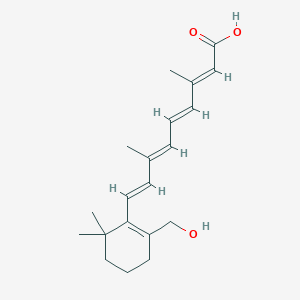

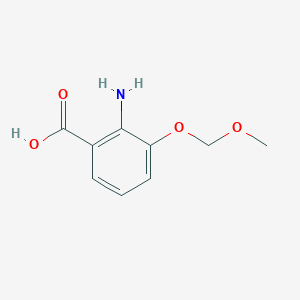
![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)

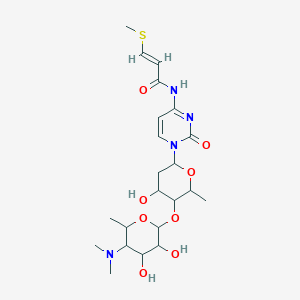
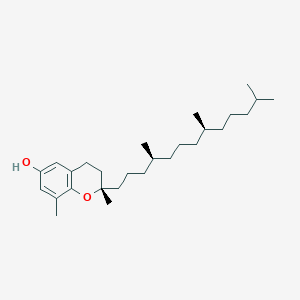
![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)